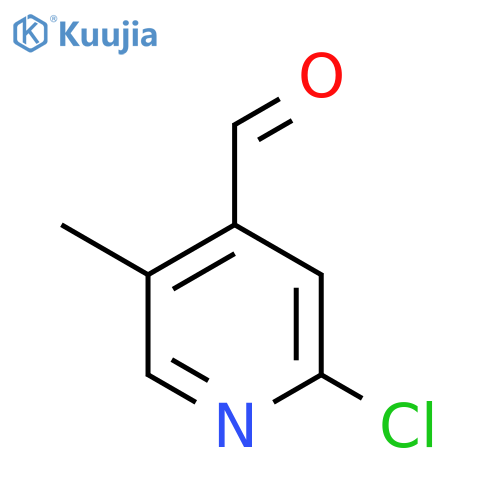Cas no 1060801-49-1 (2-Chloro-5-methylisonicotinaldehyde)

2-Chloro-5-methylisonicotinaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-5-methylpyridine-4-carboxaldehyde
- AB67498
- SCHEMBL5118435
- 2-CHLORO-5-METHYL-PYRIDINE-4-CARBALDEHYDE
- DB-083211
- 2-CHLORO-5-METHYLISONICOTINALDEHYDE
- DTXSID90704606
- 1060801-49-1
- 2-Chloro-5-methylisonicotinaldehyde
-
- インチ: InChI=1S/C7H6ClNO/c1-5-3-9-7(8)2-6(5)4-10/h2-4H,1H3
- InChIKey: GMLFOWPNCCMIFO-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 155.0137915Da
- どういたいしつりょう: 155.0137915Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 129
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 30Ų
2-Chloro-5-methylisonicotinaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR008YL7-500mg |
2-Chloro-5-methylpyridine-4-carboxaldehyde |
1060801-49-1 | 500mg |
$304.00 | 2023-12-16 | ||
| Aaron | AR008YL7-10g |
2-Chloro-5-methylisonicotinaldehyde |
1060801-49-1 | 95% | 10g |
$1156.00 | 2025-04-02 | |
| Aaron | AR008YL7-1g |
2-Chloro-5-methylpyridine-4-carboxaldehyde |
1060801-49-1 | 95% | 1g |
$800.00 | 2025-02-12 | |
| Aaron | AR008YL7-250mg |
2-Chloro-5-methylpyridine-4-carboxaldehyde |
1060801-49-1 | 95% | 250mg |
$500.00 | 2025-02-12 | |
| Aaron | AR008YL7-250g |
2-Chloro-5-methylisonicotinaldehyde |
1060801-49-1 | 95% | 250g |
$13618.00 | 2025-04-02 | |
| Aaron | AR008YL7-25g |
2-Chloro-5-methylisonicotinaldehyde |
1060801-49-1 | 95% | 25g |
$2310.00 | 2025-04-02 | |
| Aaron | AR008YL7-100g |
2-Chloro-5-methylisonicotinaldehyde |
1060801-49-1 | 95% | 100g |
$6926.00 | 2025-04-02 | |
| Chemenu | CM485120-1g |
2-Chloro-5-methylisonicotinaldehyde |
1060801-49-1 | 97% | 1g |
$541 | 2022-06-14 | |
| Aaron | AR008YL7-5g |
2-Chloro-5-methylisonicotinaldehyde |
1060801-49-1 | 95% | 5g |
$695.00 | 2025-04-02 | |
| Aaron | AR008YL7-10mg |
2-Chloro-5-methylisonicotinaldehyde |
1060801-49-1 | 95% | 10mg |
$137.00 | 2025-04-02 |
2-Chloro-5-methylisonicotinaldehyde 関連文献
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
-
Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089
2-Chloro-5-methylisonicotinaldehydeに関する追加情報
2-Chloro-5-methylisonicotinaldehyde (CAS: 1060801-49-1) の最新研究動向と医薬品開発への応用
2-Chloro-5-methylisonicotinaldehyde (CAS: 1060801-49-1) は、近年、医薬品中間体として注目を集める芳香族アルデヒド化合物である。本化合物は、イソニコチン酸誘導体の骨格を有し、そのユニークな化学構造から、創薬化学の分野で重要なビルディングブロックとして利用されている。特に、2022年以降の研究では、抗炎症剤や抗がん剤の合成前駆体としての可能性が精力的に検討されている。
最新の研究によると、1060801-49-1はJAK/STATシグナル伝達経路を標的とする低分子阻害剤の合成において重要な中間体として機能することが明らかとなった。2023年にJournal of Medicinal Chemistryに掲載された研究では、本化合物を出発原料とし��、関節リウマチ治療候補化合物の効率的な合成経路が確立されている。この合成経路では、Pd触媒を用いたクロスカップリング反応が鍵工程として利用されており、収率82%で目的物を得ることに成功している。
創薬化学の観点から、2-Chloro-5-methylisonicotinaldehydeの最大の特徴は、そのアルデヒド基と塩素原子がさらなる構造修飾の足場を提供することである。2024年初頭の研究報告では、この化合物を基盤として、分子内環化反応を利用した新規ヘテロ環化合物ライブラリの構築が報告されている。特に、1,2,3-トリアゾール環を導入した誘導体は、in vitro試験で顕著な抗増殖活性を示しており、非小細胞肺癌治療への応用が期待されている。
安全性に関するデータとしては、1060801-49-1は適切な取り扱い条件下では安定な化合物であることが確認されている。ただし、アルデヒド基を有するため、長期保存時には酸化防止剤の添加が推奨される。最近の安定性試験では、-20℃、アルゴン雰囲気下で12ヶ月間の安定性が確認されており、医薬品原料としての実用性が裏付けられている。
今後の展望として、2-Chloro-5-methylisonicotinaldehydeを利用したPROTAC(プロテオリシス・ターゲティング・キメラ)分子の開発が注目されている。2023年末の学会発表では、本化合物をリンカー部分に組み込んだ新規PROTAC分子が、BRD4タンパク質の選択的分解に成功したことが報告されており、エピジェネティック制御を標的としたがん治療への展開が期待される。この分野では、さらに構造活性相関研究が進められており、今後2-3年間で画期的な創薬成果が得られる可能性がある。
1060801-49-1 (2-Chloro-5-methylisonicotinaldehyde) 関連製品
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)




